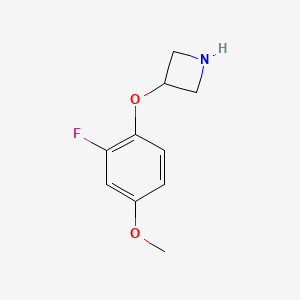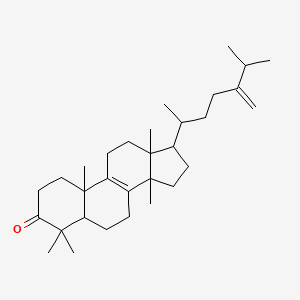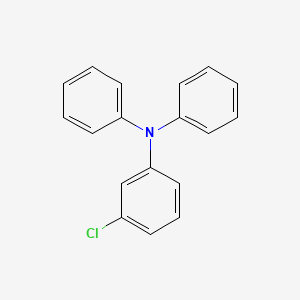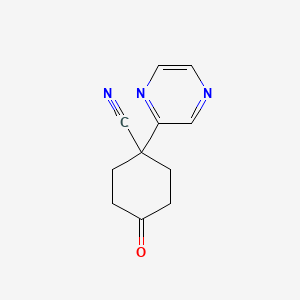![molecular formula C4H7N B12085528 1-Azabicyclo[1.1.1]pentane CAS No. 34743-91-4](/img/structure/B12085528.png)
1-Azabicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[1.1.1]pentane is a unique and highly strained bicyclic compound featuring a nitrogen atom at one of its bridgeheads. This structural motif is characterized by a three-membered ring fused to a four-membered ring, creating significant ring strain. The presence of the nitrogen atom imparts distinct chemical properties, making it an intriguing subject for research in organic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-azabicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with azido radicals. One notable method is the azidoheteroarylation of [1.1.1]propellane, where the azido radical generated from the interaction of PIDA (phenyliodine diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species . The use of mild and metal-free conditions in this strategy provides an efficient route to construct azide-containing bicyclo[1.1.1]pentane species.
Analyse Chemischer Reaktionen
1-Azabicyclo[1.1.1]pentane undergoes a variety of chemical reactions due to its strained structure. These reactions include:
Substitution Reactions: The azido group in this compound can be substituted with various nucleophiles under mild conditions, leading to the formation of diverse functionalized derivatives.
Ring-Opening Reactions: The strain in the bicyclic system makes it susceptible to ring-opening reactions, which can be induced by nucleophiles or electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less commonly explored compared to substitution and ring-opening reactions.
Common reagents used in these reactions include azides, nucleophiles, and electrophiles. The major products formed from these reactions are typically functionalized derivatives of the original bicyclic structure.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[1.1.1]pentane has found applications in various fields of scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design.
Organic Synthesis: Its strained structure allows for the development of novel synthetic methodologies, including the construction of complex molecular architectures.
Materials Science: Derivatives of this compound have been investigated for their potential use in materials science, including applications as molecular rods, rotors, and supramolecular linker units.
Wirkmechanismus
The mechanism of action of 1-azabicyclo[1.1.1]pentane is primarily related to its ability to undergo strain-releasing reactions. The nitrogen atom at the bridgehead can participate in various chemical transformations, leading to the formation of reactive intermediates. These intermediates can then interact with molecular targets, facilitating the desired chemical or biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[1.1.1]pentane can be compared to other similar compounds, such as bicyclo[1.1.0]butane and 1-azabicyclo[1.1.0]butane. These compounds also feature highly strained bicyclic structures but differ in the size of the rings and the presence of nitrogen atoms .
Conclusion
This compound is a fascinating compound with a unique structure and diverse chemical properties. Its synthesis, reactivity, and applications in various fields make it a valuable subject for ongoing research in organic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
34743-91-4 |
|---|---|
Molekularformel |
C4H7N |
Molekulargewicht |
69.11 g/mol |
IUPAC-Name |
1-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-4-2-5(1)3-4/h4H,1-3H2 |
InChI-Schlüssel |
YPXAQMFCLMNWCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)

![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)





![Hydrazine, [1-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12085524.png)

